
10-((4,5-Dihydro-5-(2-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a pyrazole ring, a phenothiazine moiety, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions or the use of nitro-substituted starting materials.
Attachment of the Phenothiazine Moiety: This could be done via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The phenothiazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction of Nitro Group: 2-(5-(2-Aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone.
Substitution on Phenothiazine: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry
Intermediate in Organic Synthesis: Used to synthesize more complex molecules.
Ligand in Coordination Chemistry: Can form complexes with metals.
Biology and Medicine
Pharmacological Studies:
Antimicrobial and Anticancer Research: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Dye and Pigment Industry: Phenothiazine derivatives are used in dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and phenothiazine groups could play roles in binding to these targets and influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the phenothiazine moiety.
1-(10H-Phenothiazin-10-yl)ethanone: Lacks the pyrazole and nitrophenyl groups.
Uniqueness
The combination of the pyrazole ring, nitrophenyl group, and phenothiazine moiety in 2-(5-(2-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone makes it unique. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
78807-66-6 |
|---|---|
Formule moléculaire |
C29H22N4O3S |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H22N4O3S/c34-29(32-24-14-6-8-16-27(24)37-28-17-9-7-15-25(28)32)19-31-26(21-12-4-5-13-23(21)33(35)36)18-22(30-31)20-10-2-1-3-11-20/h1-17,26H,18-19H2 |
Clé InChI |
SSTLRLNSOYJEQX-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
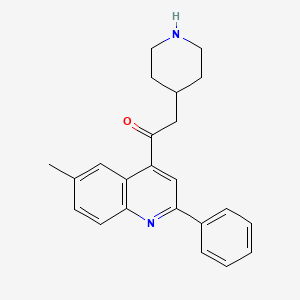

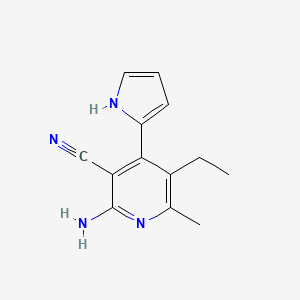

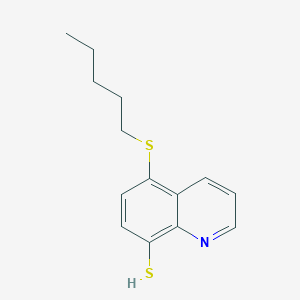
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
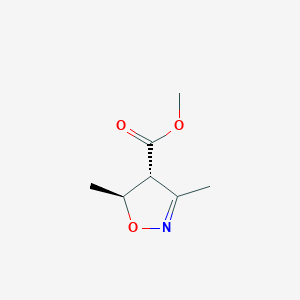
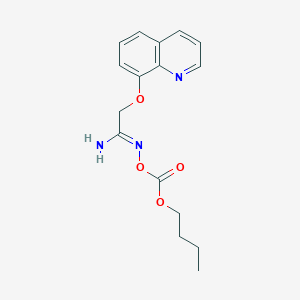
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
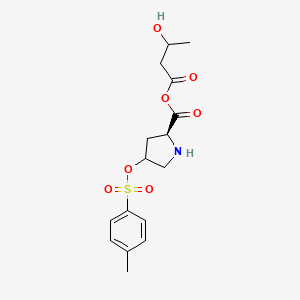
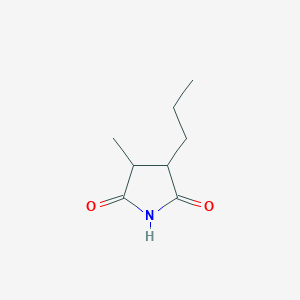

gold](/img/structure/B12891382.png)
